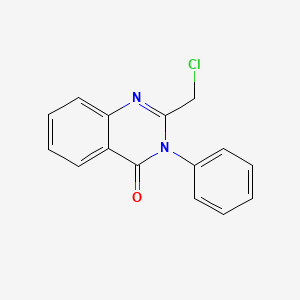

2-(Chloromethyl)-3-phenylquinazolin-4-one

Description

Contextualization of Quinazolinone Heterocycles in Medicinal Chemistry

Quinazoline (B50416) and its oxidized form, quinazolinone, are heterocyclic aromatic compounds that form a cornerstone of medicinal chemistry. rsc.orgijpsr.com This fused heterocyclic system, comprising a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets. ijpsr.com Consequently, quinazolinone derivatives have been extensively investigated and developed for their diverse pharmacological activities. rsc.orgnih.gov

The therapeutic applications of these compounds are broad, encompassing roles as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antihypertensive agents. rsc.orgnih.govmdpi.com The versatility of the quinazolinone nucleus allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. ijpsr.com Several clinically approved drugs, particularly in oncology, feature the quinazolinone core, underscoring its profound impact on drug discovery and development. nih.gov

Rationale for Dedicated Research on 2-(Chloromethyl)-3-phenylquinazolin-4-one

The specific compound, this compound, has garnered dedicated research interest primarily due to its function as a key synthetic intermediate. nih.govresearchgate.net The presence of a reactive chloromethyl group at the 2-position makes it a valuable building block for the synthesis of a wide array of novel quinazolinone derivatives. nih.govmdpi.com

Overview of Research Trajectories for this compound

Research involving this compound has predominantly followed several key trajectories, with a significant emphasis on oncology.

Anticancer Drug Discovery: The most prominent research avenue involves using this compound as a precursor to synthesize novel anticancer agents. nih.govmdpi.comresearchgate.net Studies have shown that derivatives of this compound exhibit significant cytotoxic activity against various human cancer cell lines, often targeting critical cellular machinery like the epidermal growth factor receptor (EGFR). nih.govresearchgate.netbohrium.com

Antimicrobial Agent Development: Another significant area of investigation is the development of new antimicrobial agents. By modifying the chloromethyl group, scientists have created derivatives with activity against a range of pathogenic bacteria and fungi. nih.govnih.gov

Anticonvulsant Activity Exploration: The quinazolinone scaffold is historically linked to central nervous system (CNS) activity, including anticonvulsant properties. nih.govmdpi.com Research has explored how derivatives synthesized from this compound might lead to new treatments for seizure disorders. nih.govmdpi.com

These research paths highlight the compound's importance not as an end-product itself, but as a foundational element for constructing more complex molecules with potential therapeutic value across different disease areas.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-3-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-10-14-17-13-9-5-4-8-12(13)15(19)18(14)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOMDDMNUYBVOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101253126 | |

| Record name | 2-(Chloromethyl)-3-phenyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22312-77-2 | |

| Record name | 2-(Chloromethyl)-3-phenyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22312-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-3-phenyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloromethyl 3 Phenylquinazolin 4 One

Established Synthetic Routes to 2-(Chloromethyl)-3-phenylquinazolin-4-one

The synthesis of the this compound scaffold can be achieved through various routes, ranging from traditional multi-step procedures to more efficient one-pot methodologies.

Multi-Step Synthesis Pathways

Traditional approaches to the synthesis of 2,3-disubstituted-4(3H)-quinazolinones often involve a multi-step sequence. A common pathway begins with the acylation of an appropriate N-substituted anthranilic acid, such as N-phenylanthranilic acid, with chloroacetyl chloride. This initial step forms an N-acyl intermediate.

Optimized One-Pot Approaches Utilizing o-Anthranilic Acids

To overcome the limitations of multi-step syntheses, optimized one-pot approaches have been developed. A particularly efficient method involves the direct condensation of o-anthranilic acids with chloroacetonitrile (B46850). nih.gov In this procedure, an o-anthranilic acid derivative is reacted with an excess of chloroacetonitrile in a suitable solvent like methanol (B129727) at room temperature. The reaction is often facilitated by a base. This method provides good to excellent yields for a variety of substituted anthranilic acids, demonstrating its broad applicability. nih.gov The use of N-phenylanthranilic acid in this reaction would directly yield this compound.

The generality of this one-pot procedure has been demonstrated through the synthesis of various 2-chloromethyl-4(3H)-quinazolinones from differently substituted anthranilic acids. The yields are influenced by the nature and position of the substituents on the anthranilic acid ring.

Table 1: Synthesis of various 2-chloromethyl-4(3H)-quinazolinones via an optimized one-pot procedure from substituted o-anthranilic acids and chloroacetonitrile. Data sourced from Molecules 2010, 15(12), 9473-9485. nih.gov

Mechanistic Considerations in this compound Synthesis

The mechanism of the one-pot synthesis from an N-substituted anthranilic acid and chloroacetonitrile is believed to proceed through several key steps. First, under the reaction conditions, chloroacetonitrile likely forms a reactive chloroacetamidine intermediate.

The synthesis is proposed to initiate with a nucleophilic attack by the amino group of N-phenylanthranilic acid on the carbon of the chloroacetamidine species. This is followed by an intramolecular cyclization, where the nitrogen atom of the newly formed amidine attacks the carboxylic acid carbon. The resulting tetrahedral intermediate then undergoes dehydration to form the stable, aromatic quinazolinone ring system. This sequence of nucleophilic addition, cyclization, and dehydration is characteristic of many quinazolinone syntheses. rsc.org

Reactivity Profiles of the 2-(Chloromethyl) Moiety within the Quinazolinone Scaffold

The 2-(chloromethyl) group is an electrophilic site, making it a versatile functional handle for the elaboration of the quinazolinone scaffold. Its reactivity is dominated by nucleophilic substitution and subsequent interconversion reactions.

Nucleophilic Substitution Reactions

The primary reactivity of the 2-(chloromethyl) group is its susceptibility to nucleophilic substitution, typically proceeding via an S_N2 mechanism. The carbon atom of the chloromethyl group is electrophilic and is readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. This allows for the introduction of diverse functionalities at the 2-position of the quinazolinone ring.

Various nucleophiles can be employed, including amines, azides, thiolates, and the phthalimide (B116566) anion (in the Gabriel synthesis), to generate a library of derivatives. For instance, reaction with primary or secondary amines yields the corresponding 2-(aminomethyl) derivatives, while reaction with sodium azide (B81097) produces the 2-(azidomethyl) analogue, which can be further reduced to the primary amine. ijirset.com

Table 2: Representative nucleophilic substitution reactions at the 2-(chloromethyl) position of the quinazolinone scaffold.

Interconversion to Alternative Functional Groups

The 2-(chloromethyl) group serves as a precursor for other important functional groups, significantly enhancing the synthetic value of the quinazolinone core.

One of the most direct transformations is the hydrolysis of the chloromethyl group to a hydroxymethyl group. This can be achieved by treating this compound with an aqueous base, such as sodium hydroxide (B78521), followed by neutralization. nih.govresearchgate.net This conversion can even be performed in a one-pot sequence following the initial synthesis of the chloromethyl compound. nih.gov

Furthermore, the 2-(chloromethyl) group can be converted into a 2-formyl group (an aldehyde). A classic method for this transformation is the Sommelet reaction. google.com This involves reacting the 2-(chloromethyl) derivative with hexamine (urotropin) to form a quaternary ammonium (B1175870) salt. Subsequent hydrolysis of this salt under acidic conditions yields the corresponding 2-formyl-3-phenylquinazolin-4-one. The resulting aldehyde is a valuable intermediate for further modifications, such as condensation reactions to form Schiff bases or conversion to other functional groups.

Compound Index

Transformations of the Quinazolin-4-one Core Structure

The transformation of the quinazolin-4-one nucleus of this compound into different heterocyclic systems is a notable synthetic route that expands its chemical diversity. A key strategy involves the conversion of the 4-oxo group into a more reactive leaving group, such as a chloro group, thereby facilitating nucleophilic attack and subsequent ring rearrangement.

A common method for this activation is the treatment of the quinazolin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the corresponding 4-chloroquinazoline (B184009) intermediate. nih.govresearchgate.netacs.orgprepchem.com This intermediate, 4-chloro-2-(chloromethyl)-3-phenylquinazoline, is significantly more susceptible to nucleophilic substitution and ring transformation reactions.

One of the most significant transformations of the quinazolin-4-one core is its conversion into a 1,2,4-triazole (B32235) system. This is achieved by reacting the 4-chloroquinazoline intermediate with hydrazine (B178648) hydrate (B1144303). rsc.orgrsc.org The reaction proceeds through a proposed mechanism involving the initial nucleophilic attack of hydrazine at the C-4 position, followed by the opening of the pyrimidine (B1678525) ring. Subsequent intramolecular cyclization leads to the formation of a 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazole derivative. rsc.orgrsc.org

Furthermore, the resulting 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazole is a valuable intermediate for the synthesis of more complex fused heterocyclic systems. For instance, it can undergo ring closure reactions with reagents such as triethyl orthoformate to yield 5H-1,2,4-triazolo[4,3-d] nih.govrsc.orgresearchgate.netbenzotriazepines. rsc.org This demonstrates a pathway from a bicyclic quinazolinone to a tetracyclic triazolobenzotriazepine system.

The following table summarizes the key transformations of the quinazolin-4-one core, starting from the activated 4-chloro intermediate.

| Starting Material | Reagents and Conditions | Product | Transformation Type | Reference |

|---|---|---|---|---|

| This compound | Phosphorus oxychloride (POCl₃), heat | 4-Chloro-2-(chloromethyl)-3-phenylquinazoline | Chlorination (Activation) | nih.govresearchgate.net |

| 4-Chloro-2-(chloromethyl)-3-phenylquinazoline | Hydrazine hydrate (N₂H₄·H₂O), heat (e.g., 150 °C in a sealed tube) | 4-Amino-3-(2-benzamido)-5-(chloromethyl)-4H-1,2,4-triazole | Ring Transformation (to Triazole) | rsc.orgrsc.org |

| 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole derivative | Triethyl orthoformate, heat | 5H-1,2,4-Triazolo[4,3-d] nih.govrsc.orgresearchgate.netbenzotriazepine derivative | Cyclization (to Triazolobenzotriazepine) | rsc.org |

Derivatization Strategies and Synthesis of 2 Chloromethyl 3 Phenylquinazolin 4 One Analogues

Design Principles for Analogues of 2-(Chloromethyl)-3-phenylquinazolin-4-one

The design of new analogues of this compound is guided by several key principles that leverage existing knowledge of the quinazolinone scaffold's interaction with biological targets. These principles aim to systematically probe the chemical space around the core molecule to identify derivatives with improved properties.

Rational Design Based on Structure-Activity Relationship Hypotheses

The rational design of novel this compound analogues is heavily reliant on established structure-activity relationship (SAR) hypotheses for the broader class of quinazolinone-containing compounds. rsc.orgnih.govresearchgate.net A central hypothesis is that the quinazolinone core acts as a crucial scaffold for interaction with various biological targets. rsc.orgresearchgate.netmdpi.com Modifications at positions 2 and 3 of the quinazolinone ring are thought to significantly influence the biological activity of the resulting compounds. researchgate.net

For instance, in the context of anticancer activity, the 4-anilinoquinazoline (B1210976) scaffold has been a focus of extensive SAR studies. nih.govmdpi.com However, the SAR at the 2-position has been less explored, making it a prime target for modification in the design of new analogues. nih.govmdpi.com The introduction of a chloromethyl group at this position provides a reactive handle for further derivatization, allowing for the exploration of a wide range of substituents. nih.govresearchgate.net

The design of new derivatives often involves the introduction of various functional groups to probe interactions with specific amino acid residues in target proteins. For example, the incorporation of basic side chains is a strategy aimed at identifying optimal interactions with the hinge region of kinases. mdpi.com It is also hypothesized that the addition of different heterocyclic moieties at position 3 could lead to an increase in activity. rsc.org

Exploration of Substituent Effects on the Phenyl Ring at Position 3

Studies have systematically introduced a variety of substituents onto this phenyl ring, including both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), to assess their impact. nih.govresearchgate.net For example, research on certain quinazolinone derivatives has shown that the presence of methoxy (B1213986) and methyl-substituted phenyl rings can lead to more active antibacterial agents compared to those with other electron-donating or withdrawing groups. nih.gov In some anticancer studies, it has been observed that bulky, hydrophobic, and electron-withdrawing substituents at the para position of the phenyl ring at the 3-position are essential for anti-proliferative activity. rsc.org

The following table summarizes the findings of a study that synthesized a series of this compound derivatives with various substitutions on the 3-phenyl ring and evaluated their in vitro cytotoxic activities against several human cancer cell lines.

| Compound | Substituent on 3-Phenyl Ring | A549 IC50 (μM) | MCF-7 IC50 (μM) | SW1116 IC50 (μM) |

|---|---|---|---|---|

| H1 | H | 15.4 ± 1.1 | 14.2 ± 0.9 | 11.7 ± 0.8 |

| H2 | 2-Cl | 11.2 ± 0.9 | 10.1 ± 0.7 | 8.9 ± 0.6 |

| H3 | 3-Cl | 9.8 ± 0.7 | 8.5 ± 0.5 | 7.2 ± 0.4 |

| H4 | 4-Cl | 13.1 ± 1.0 | 11.9 ± 0.8 | 10.3 ± 0.7 |

| H5 | 2-Br | 8.7 ± 0.6 | 7.4 ± 0.4 | 6.1 ± 0.3 |

| H6 | 3-Br | 7.9 ± 0.5 | 6.8 ± 0.3 | 5.5 ± 0.2 |

Modification at the 2-Position of the Quinazolinone Ring

The 2-position of the quinazolinone ring is a critical site for chemical modification to generate diverse analogues. nih.govmdpi.comresearchgate.net The presence of the chloromethyl group in this compound makes this position particularly amenable to a wide range of chemical transformations. nih.govresearchgate.netresearchgate.net This reactive group can be readily displaced by various nucleophiles, allowing for the introduction of a plethora of different substituents. nih.govresearchgate.netresearchgate.net

Common modifications at this position include the introduction of alkyl, aryl, or heteroaryl groups, which can significantly impact the biological activity of the resulting compounds. nih.gov For instance, the substitution of the chloromethyl group with various amines has been explored to synthesize novel derivatives. ijirset.com The rationale behind these modifications is often to enhance the binding affinity of the molecule to its biological target by introducing groups that can participate in specific interactions, such as hydrogen bonding or hydrophobic interactions. mdpi.com

Furthermore, the 2-chloromethyl group can serve as a precursor for other functional groups. For example, it can be converted to a 2-hydroxymethyl group, which can then be further modified. nih.govresearchgate.net This versatility allows for the synthesis of a wide array of derivatives with diverse chemical properties, which is essential for comprehensive SAR studies. nih.govresearchgate.net

Strategies for Halogenation and Other Substitutions on the Quinazolinone Ring System

In addition to modifications at the 2- and 3-positions, derivatization strategies for this compound analogues also include the introduction of substituents onto the quinazolinone ring system itself. Halogenation, in particular, is a common strategy employed in medicinal chemistry to modulate the electronic properties and lipophilicity of a molecule, which can in turn affect its pharmacokinetic and pharmacodynamic properties. mdpi.com

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, at various positions on the benzene (B151609) ring of the quinazolinone core can lead to analogues with altered biological activities. nih.govresearchgate.netresearchgate.net For example, the synthesis of 6-bromo-2-(chloromethyl)-3-phenylquinazolin-4-one derivatives has been reported. researchgate.net The position of the halogen substituent can be critical; for instance, studies on other quinazolinone derivatives have shown that the presence of iodine at the 6- and 8-positions can significantly improve antibacterial activity. nih.gov

Synthetic Approaches for Generating Diverse this compound Derivatives

The generation of a diverse library of this compound derivatives is crucial for exploring their therapeutic potential. Various synthetic approaches have been developed to achieve this, primarily focusing on the efficient construction of the quinazolinone core and the subsequent targeted modification of the scaffold. nih.govorganic-chemistry.org

Targeted Chemical Modifications

Targeted chemical modifications of the this compound scaffold are a cornerstone of the derivatization strategy. nih.govresearchgate.netresearchgate.net These modifications are designed to introduce specific chemical functionalities at defined positions of the molecule to systematically probe the SAR. rsc.orgnih.govresearchgate.net

A primary site for targeted modification is the chloromethyl group at the 2-position. nih.govresearchgate.netresearchgate.net This group's reactivity allows for nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. researchgate.netijirset.com For example, reaction with various substituted anilines can yield 4-anilinoquinazoline derivatives, a class of compounds known for their anticancer properties. nih.govmdpi.com

Another key area for targeted modification is the phenyl ring at the 3-position. nih.govresearchgate.netbohrium.com Synthetic strategies often involve the use of substituted anilines in the initial synthesis of the quinazolinone core, thereby introducing the desired substituents on the 3-phenyl ring from the outset. nih.gov This approach allows for the systematic variation of electronic and steric properties at this position to study their effect on biological activity. nih.govresearchgate.netbohrium.com

The following table provides examples of synthesized 2-chloromethyl-4(3H)-quinazolinone derivatives with substitutions on the quinazolinone ring, along with their reported yields.

| Compound | Substituent on Quinazolinone Ring | Starting Material | Yield (%) |

|---|---|---|---|

| 3a | H | o-anthranilic acid | 88 |

| 3f | 6-Fluoro | 5-fluoro-2-aminobenzoic acid | 75 |

| 3g | 7-Fluoro | 4-fluoro-2-aminobenzoic acid | 78 |

| 3j | 7-Trifluoromethyl | 4-trifluoromethyl-2-aminobenzoic acid | 72 |

Reaction Mechanisms Governing Derivatization

The primary mechanism governing the derivatization of this compound is nucleophilic substitution. The chloromethyl group (-CH₂Cl) at the C2-position of the quinazolinone ring is the key to its reactivity. The carbon atom of the chloromethyl group is electrophilic, partly due to the electron-withdrawing nature of the adjacent chlorine atom and the quinazolinone ring system.

This electrophilic nature makes it susceptible to attack by a wide range of nucleophiles. In these reactions, the nucleophile displaces the chloride ion, which is a good leaving group, resulting in the formation of a new covalent bond. A common example of this is the hydrolysis of the chloromethyl group to a hydroxymethyl group, where a hydroxide (B78521) ion acts as the nucleophile. nih.govresearchgate.net This reactivity allows for the introduction of various functional groups at the 2-position, leading to a diverse library of quinazolinone derivatives.

Role of this compound as a Key Synthetic Intermediate

As a result of the reactivity of its chloromethyl group, this compound is widely regarded as a valuable and versatile synthetic intermediate. nih.govresearchgate.net It serves as a foundational molecule for constructing more elaborate structures, particularly those with therapeutic potential. researchgate.net Its utility is demonstrated in the synthesis of various scaffolds, including those for anticancer agents. nih.govresearchgate.net

A significant application of 2-(chloromethyl)quinazolin-4-one derivatives is in the preparation of 4-anilinoquinazolines, a class of compounds known for their activity as protein kinase inhibitors. nih.govresearchgate.net The synthesis is a multi-step process that leverages the reactivity of the quinazolinone core.

The process begins with the 2-(chloromethyl)-4(3H)-quinazolinone derivative. The carbonyl group at the C4 position is first converted into a more reactive leaving group, typically a chloro group, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). This creates a 4-chloro-2-(chloromethyl)quinazoline (B1601040) intermediate. Subsequently, this intermediate is subjected to a nucleophilic aromatic substitution reaction with a desired aniline (B41778) derivative. The amino group of the aniline attacks the C4 position, displacing the chloride and forming the final 4-anilinoquinazoline product. nih.govresearchgate.net

This synthetic route has been successfully employed to create novel 4-anilinoquinazoline derivatives with potential anticancer activity. nih.gov

Table 1: Synthesis of 2-(Chloromethyl)-Substituted 4-Anilinoquinazoline Derivatives nih.gov

| Starting Material | Aniline Derivative | Product | Yield | Melting Point (°C) |

|---|---|---|---|---|

| 2-Chloromethyl-7-fluoroquinazolin-4(3H)-one | 3-Chloro-4-fluoroaniline | N-(3-chloro-4-fluorophenyl)-2-(chloromethyl)-7-fluoro-3,4-dihydroquinazolin-4-amine hydrochloride | 73% | 204-206 |

Preparation of 2-Hydroxymethyl-4(3H)-quinazolinones

The conversion of 2-(chloromethyl)-4(3H)-quinazolinones to their 2-hydroxymethyl counterparts is a straightforward yet important transformation. nih.gov This derivatization is typically achieved through a hydrolysis reaction, which involves a nucleophilic substitution mechanism where a hydroxide ion (from a base like sodium hydroxide) displaces the chloride. nih.govresearchgate.net

Table 2: One-Pot Synthesis of 2-Hydroxymethyl-4(3H)-quinazolinone nih.govresearchgate.net

| Starting Material | Product | Overall Yield |

|---|

Structure Activity Relationship Sar Studies of 2 Chloromethyl 3 Phenylquinazolin 4 One and Its Analogues

Methodological Frameworks for SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for quinazolinone derivatives employs a combination of computational and experimental techniques. A primary methodological framework is the Quantitative Structure-Activity Relationship (QSAR) analysis. orientjchem.org QSAR aims to build mathematical models that correlate the chemical structures of compounds with their biological activities. mdpi.com This is achieved by using various molecular descriptors that quantify physicochemical properties of the molecules.

Common computational techniques used in the SAR studies of quinazolinone derivatives include:

3D-QSAR: This approach utilizes three-dimensional descriptors to explain how the properties of a molecule in 3D space affect its biological activity. rsc.org Widely used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.orgnih.gov These methods generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity, providing a guide for structural modifications. nih.govnih.gov

Regression Analysis: Methods like Multiple Linear Regression (MLR), Principal Component Regression, and Partial Least Squares Regression are employed to develop QSAR models based on calculated 2D or 3D descriptors. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. It helps to understand the interactions, like hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. nih.gov

These computational frameworks are complemented by the synthesis of analog series and subsequent in vitro biological evaluation, which provides the essential activity data (e.g., IC₅₀ values) needed to build and validate the SAR models. nih.govmdpi.com

Impact of Substituents on the Biological Efficacy of Quinazolinone Derivatives

The biological profile of quinazolinone derivatives is highly sensitive to the nature and position of substituents on the core scaffold. nih.govmdpi.com Structural modifications around the fused ring system can lead to a wide spectrum of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.gov SAR studies have consistently shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are particularly significant for modulating pharmacological activity. nih.govresearchgate.net The introduction of different functional groups alters physicochemical properties such as lipophilicity, electronic distribution, and steric profile, thereby influencing the molecule's interaction with its biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis serves as a powerful tool to decipher the complex relationships between the structural attributes of quinazolinone derivatives and their biological functions. researchgate.net By generating statistically significant models, QSAR allows for the prediction of the activity of novel compounds and provides a rational basis for designing molecules with enhanced efficacy. mdpi.comrsc.org These models are built using a variety of molecular descriptors that can be broadly categorized as electronic, steric, hydrophobic, and topological.

For instance, QSAR studies on quinazoline (B50416) derivatives as anticancer agents have successfully developed models with high predictive accuracy. orientjchem.orgresearchgate.net A study on quinazoline analogues as tyrosine kinase (erbB-2) inhibitors utilized 2D descriptors and Multiple Linear Regression to create a statistically significant model. nih.gov Similarly, 3D-QSAR models like CoMFA and CoMSIA have been instrumental in understanding the structural requirements for EGFR inhibitors, providing detailed insights into the favorable steric and electrostatic interactions within the receptor's binding pocket. rsc.orgnih.gov

QSAR models provide specific correlations between molecular descriptors and biological activity, offering a quantitative understanding of SAR. These correlations guide the optimization of lead compounds by highlighting which structural features are most influential.

Key findings from QSAR studies on quinazolinone derivatives include:

Electronic Descriptors: Atomic net charges on specific atoms within the quinazolinone scaffold (e.g., C6, C10, C12) and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) have been shown to be critical predictors of anticancer activity. orientjchem.org

Estate Contribution Descriptors: In the context of tyrosine kinase inhibition, descriptors such as the SaaOE-Index and SsCIE-index have been identified as highly important. A positive correlation with the SsClE-index suggests that an electron-withdrawing group at the 4th position of the quinazoline ring enhances inhibitory activity. nih.gov

3D Field Descriptors: CoMFA and CoMSIA contour maps for EGFR inhibitors have revealed that bulky, electropositive substituents are favored in certain regions of the binding site, while electronegative groups are preferred in others, providing a clear roadmap for targeted modifications. nih.gov

| QSAR Descriptor Type | Specific Descriptor Example | Correlated Biological Activity | Inferred SAR Insight |

|---|---|---|---|

| Electronic | Atomic Net Charge (qC6, qC10) | Anticancer (General) | Specific charge distribution on the quinazolinone core is crucial for activity. orientjchem.org |

| Electronic | HOMO/LUMO Energy | Anticancer (General) | The molecule's electronic reactivity and stability are key determinants of efficacy. orientjchem.org |

| Topological/Estate | SsCIE-index | Tyrosine Kinase (erbB-2) Inhibition | Electron-withdrawing properties at position 4 enhance activity. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic Fields | EGFR Inhibition | Contour maps define precise spatial locations for bulky, electropositive, or electronegative groups to maximize binding affinity. rsc.orgnih.gov |

Positional and Electronic Effects of Substituents on the 3-Phenyl Ring

The substituent at the N-3 position of the quinazolin-4-one ring plays a pivotal role in determining the molecule's biological activity. The presence of a substituted aromatic ring, such as a phenyl group, at this position is often considered essential for activities like antimicrobial efficacy. nih.gov The electronic nature and position of substituents on this 3-phenyl ring can significantly modulate the compound's potency.

Studies have shown that:

Electron-donating groups such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) on the phenyl ring can enhance antibacterial activity compared to other electron-donating or withdrawing groups. nih.gov

Electron-withdrawing groups , particularly halogens, also have a profound impact. For anticancer activity, the presence of an electronegative group on the 3-phenyl moiety is favorable, with the effect following the order F > Cl. nih.gov

Steric effects are also important. It has been suggested that bulky substituents at the N-3 position can effectively target the hinge-binding region of kinases, leading to a more stable and favorable orientation within the active site. nih.gov

| Substituent on 3-Phenyl Ring | Electronic Effect | Observed Impact on Biological Activity |

|---|---|---|

| Methoxy (-OCH₃) | Electron-donating | Increased antibacterial activity. nih.gov |

| Methyl (-CH₃) | Electron-donating | Increased antibacterial activity. nih.gov |

| Fluoro (-F) | Electron-withdrawing | Favorable for anticancer (cytotoxic) effects. nih.gov |

| Chloro (-Cl) | Electron-withdrawing | Favorable for anticancer (cytotoxic) effects, but less so than Fluoro. nih.gov |

| Bulky Groups | Steric Hindrance | May improve binding to enzyme active sites (e.g., kinases). nih.gov |

Influence of the 2-(Chloromethyl) Moiety: Comparative Analysis with Other 2-Substituents

The substituent at the 2-position of the quinazolinone ring is a critical determinant of biological activity. The 2-(chloromethyl) group is of particular interest as it serves as a reactive intermediate for the synthesis of a wide array of derivatives with potent biological activities, including anticancer and anti-inflammatory properties. mdpi.comresearchgate.net Its electrophilic nature allows for further functionalization, but the group itself contributes significantly to the molecule's profile.

A comparative analysis reveals the distinct role of the 2-(chloromethyl) group relative to other substituents:

Halogenation: A 2-chloro substituent has been shown to be highly potent in some series of anticancer quinazoline derivatives. nih.gov In one study, it was found to be ten times more effective than the parent compound, while replacement with groups like hydroxyl, phenoxy, or various amino moieties led to a significant decrease in activity. This highlights the potential importance of an electrophilic or halogen-containing group at this position. nih.gov

Small Alkyl/Functional Groups: For antimicrobial activity, small groups such as methyl (-CH₃), amine (-NH₂), or thiol (-SH) at the 2-position have been identified as essential for efficacy. nih.gov

Aryl Substituents: For antioxidant activity, the presence of a substituted phenyl ring at position 2 is crucial. Derivatives with multiple hydroxyl groups on the 2-phenyl ring showed potent antioxidant and metal-chelating properties. nih.gov

Linkers: The introduction of an ethylene (B1197577) linker between the quinazolinone core and a phenolic substituent at position 2 was found to increase antioxidant activity, suggesting that the length and flexibility of the 2-substituent can be optimized. nih.gov

| Substituent at Position 2 | Associated Biological Activity | Key SAR Finding |

|---|---|---|

| -CH₂Cl (Chloromethyl) | Anticancer, Anti-inflammatory | Serves as a key reactive intermediate; its electrophilic nature can contribute to high potency. mdpi.comresearchgate.net |

| -Cl (Chloro) | Anticancer | Can be significantly more potent than many other functional groups. nih.gov |

| -OH, -O-Propyl, -O-Phenyl | Anticancer | Significantly less active compared to -Cl in some series. nih.gov |

| -CH₃ (Methyl) | Antimicrobial | Considered essential for good activity. nih.gov |

| -SH (Thiol) | Antimicrobial | Considered essential for good activity. nih.gov |

| Substituted Phenyl Ring | Antioxidant | Hydroxyl and methoxy groups on the phenyl ring are required for activity. nih.gov |

SAR of the Core Quinazolinone Scaffold

Beyond the specific substituents at positions 2 and 3, the inherent structural features of the quinazolinone core and modifications at other positions are fundamental to its biological activity. The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. nih.govresearchgate.net

General SAR rules for the quinazolinone scaffold include:

Positions 6 and 8: These positions on the fused benzene (B151609) ring are key sites for modification. The introduction of halogen atoms (I, Br, Cl) at positions 6 and/or 8 often leads to a significant enhancement of antibacterial, anti-inflammatory, and antitumor activities. nih.govnih.govnih.gov For example, 6,8-diiodo-substituted quinazolinones have demonstrated significant antibacterial and anti-inflammatory properties. nih.gov

Position 4: While the parent compound is a 4-one, modifications at this position can also influence activity. Some studies have noted that the presence of an amine or substituted amine at the 4-position can improve antimicrobial profiles. nih.govnih.gov

Core Planarity and Interactions: The relatively planar structure of the quinazolinone ring system is important for enabling interactions such as pi-pi stacking within target binding sites. Molecular docking studies have confirmed that the quinazoline ring can form crucial interactions with amino acid residues of target enzymes. researchgate.netnih.gov

| Position on Scaffold | Favorable Substituent/Feature | Impact on Biological Activity |

|---|---|---|

| 6 and 8 | Halogens (Iodine, Bromine, Chlorine) | Enhances antibacterial, anti-inflammatory, and antitumor activities. nih.govnih.govnih.gov |

| 4 | Amine or Substituted Amine | Can improve antimicrobial activity. nih.govnih.gov |

| 2 and 3 | Various (as detailed above) | Primary sites for modulating potency and selectivity. nih.govresearchgate.net |

| Core Ring System | Planar Heterocyclic Structure | Facilitates key binding interactions like pi-pi stacking with biological targets. researchgate.netnih.gov |

SAR of 2-Chloromethyl Substituted 4-Anilinoquinazoline (B1210976) Analogues

The exploration of the structure-activity relationship (SAR) of 4-anilinoquinazoline derivatives has been a significant area of research in the development of novel therapeutic agents, particularly in the field of oncology. While extensive studies have focused on substitutions at various positions of the quinazoline and aniline (B41778) rings, the investigation into modifications at the 2-position of the quinazoline scaffold has been less explored. However, research into 2-chloromethyl substituted 4-anilinoquinazoline analogues has provided valuable insights into the role of this particular substitution on their biological activity. researchgate.net

In a notable study, two novel 4-anilinoquinazoline derivatives featuring a chloromethyl group at the 2-position were synthesized and evaluated for their in vitro anticancer activity. researchgate.net These compounds, N-(3-chloro-4-fluorophenyl)-2-(chloromethyl)quinazolin-4-amine (Compound 1 ) and N-(3-chloro-4-fluorophenyl)-2-(chloromethyl)-7-fluoroquinazolin-4-amine (Compound 2 ), were tested against three human cancer cell lines: HepG2 (hepatocellular carcinoma), SGC-7901 (gastric adenocarcinoma), and A549 (lung carcinoma). The results of these evaluations demonstrated that both compounds exhibited promising anticancer activity.

The data revealed that Compound 1 , the non-fluorinated quinazoline analogue, displayed significant cytotoxic effects against all three cell lines. The introduction of a fluorine atom at the 7-position of the quinazoline ring in Compound 2 resulted in a notable increase in anticancer activity against the HepG2 and SGC-7901 cell lines when compared to Compound 1 . Specifically, the IC₅₀ value of Compound 2 against HepG2 cells was lower than that of Compound 1 , indicating enhanced potency. A similar trend was observed against the SGC-7901 cell line. However, against the A549 lung cancer cell line, both compounds showed comparable and potent activity.

These findings suggest that the presence of a chloromethyl group at the 2-position of the 4-anilinoquinazoline scaffold is a key structural feature for conferring anticancer properties. Furthermore, the introduction of a fluorine atom at the 7-position can modulate this activity, leading to enhanced potency against specific cancer cell lines. This highlights the potential for further exploration and modification of the 2-chloromethyl-4-anilinoquinazoline scaffold to develop more effective and selective anticancer agents. The promising in vitro activity of these analogues warrants further investigation into their mechanism of action and potential for therapeutic application. researchgate.net

Table 1: In Vitro Anticancer Activity of 2-Chloromethyl Substituted 4-Anilinoquinazoline Analogues

| Compound | Structure | Cell Line | IC₅₀ (μM) |

| 1 | N-(3-chloro-4-fluorophenyl)-2-(chloromethyl)quinazolin-4-amine | HepG2 | 15.3 |

| SGC-7901 | 21.7 | ||

| A549 | 8.9 | ||

| 2 | N-(3-chloro-4-fluorophenyl)-2-(chloromethyl)-7-fluoroquinazolin-4-amine | HepG2 | 10.2 |

| SGC-7901 | 18.5 | ||

| A549 | 8.6 |

Mechanistic Investigations and Molecular Target Identification for 2 Chloromethyl 3 Phenylquinazolin 4 One

Elucidation of Specific Molecular Targets

The quinazoline (B50416) scaffold is a cornerstone in the development of targeted cancer therapies, with many derivatives showing significant biological activities. bohrium.com For 2-(Chloromethyl)-3-phenylquinazolin-4-one, research has focused on identifying its specific molecular interactions that lead to its anticancer effects.

The Epidermal Growth Factor Receptor (EGFR) is a well-established target for many quinazoline-based anticancer agents. bohrium.comnih.gov EGFR is a tyrosine kinase receptor that plays a critical role in regulating cell proliferation, survival, and differentiation. nih.gov Its overexpression or mutation is a common feature in various cancers, making it a prime target for therapeutic intervention. nih.gov

Molecular docking studies have been instrumental in predicting the interaction between this compound derivatives and the ATP-binding site of EGFR. researchgate.net These computational models suggest that the quinazoline core of the molecule serves as a scaffold that can effectively bind to the active site of the receptor. nih.gov The binding is often stabilized by interactions with key amino acid residues, such as Asp855 within the DFG motif of the EGFR kinase domain. nih.gov This interaction can competitively inhibit the binding of ATP, thereby blocking the downstream signaling cascade that promotes tumor growth. nih.gov

Studies on various 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-one derivatives have shown that these compounds exhibit lower binding energies than the known EGFR inhibitor, erlotinib, suggesting a potentially strong interaction with the receptor. researchgate.net The cytotoxic effects of these compounds against cancer cell lines that overexpress EGFR further support the hypothesis that EGFR is a primary molecular target. nih.govresearchgate.net

While EGFR is a primary focus, research suggests that this compound and its analogs may interact with other cellular and enzymatic targets, contributing to their broad-spectrum anticancer activity. The quinazoline core is a versatile pharmacophore found in compounds that exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and antimicrobial effects. researchgate.net

Other potential targets for quinazolinone derivatives include:

Other Tyrosine Kinases: The conserved nature of the ATP binding site across different kinases suggests that these compounds could inhibit other members of the tyrosine kinase family, such as HER2 and VEGFR2. nih.gov Dual inhibition of EGFR and VEGFR-2 by some quinazolin-4(3H)-one derivatives has been reported. nih.gov

Carbonic Anhydrases: Certain S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have shown potent and selective inhibitory activity against human carbonic anhydrase isoforms IX and XII, which are involved in tumor progression. nih.gov

Cyclin-Dependent Kinases (CDKs): Some quinazolin-4(3H)-one derivatives have demonstrated strong inhibitory activity against CDK2, a key regulator of the cell cycle. nih.gov

Mechanistic Pathways of Biological Action (excluding clinical efficacy)

The interaction of this compound with its molecular targets triggers a cascade of events within the cell, ultimately leading to the inhibition of proliferation and induction of apoptosis.

By targeting EGFR, this compound can inactivate critical downstream signaling pathways that are essential for cancer cell survival and proliferation. nih.gov The binding of the compound to EGFR prevents the receptor's autophosphorylation and subsequent activation of pathways such as the PI3K/AKT and MAPK/ERK pathways. figshare.com

Inactivation of the PI3K/AKT pathway can lead to:

Decreased cell survival and proliferation. nih.gov

Induction of apoptosis. nih.gov

Inhibition of cell motility and metastasis. nih.gov

A study on 3-phenethyl-2-phenylquinazolin-4(3H)-one, a related natural product, demonstrated that its targeting of EGFR and AKT led to the downregulation of p-AKT, p-EGFR, p-STAT3, and p-NF-κB, which in turn inhibited breast cancer cell motility and proliferation. nih.gov

The primary mechanism of enzyme inhibition by this compound derivatives targeting EGFR is competitive inhibition at the ATP-binding site. nih.gov Molecular docking studies have revealed that these compounds can act as ATP competitive type-I inhibitors against EGFR kinase. nih.gov This means they directly compete with ATP for binding to the active site of the enzyme, thereby preventing the transfer of a phosphate (B84403) group to downstream substrates and blocking the signaling cascade.

For other potential targets like CDKs, both ATP-competitive and non-competitive inhibition mechanisms have been proposed for different quinazolin-4(3H)-one derivatives. nih.gov

Methodologies for In Vitro Biological Activity Assessment

A variety of in vitro assays are employed to evaluate the biological activity of this compound and its derivatives. These methods are crucial for determining the cytotoxic and mechanistic properties of the compounds.

A common technique is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which is a colorimetric assay used to assess cell metabolic activity. researchgate.net This assay provides a measure of cell viability and is widely used to determine the cytotoxic effects of compounds on cancer cell lines. researchgate.net

Other in vitro methodologies include:

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). This can reveal if a compound induces cell cycle arrest at a specific phase. nih.gov

Apoptosis Assays: Techniques such as Annexin V/PI staining followed by flow cytometry are used to detect and quantify apoptosis (programmed cell death) induced by the compound. nih.gov

Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific enzyme, such as EGFR kinase. This is often done using purified enzymes and measuring the phosphorylation of a substrate.

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as phosphorylated and total EGFR and AKT, to confirm the modulation of these pathways by the compound.

The table below summarizes the cytotoxic activities of a series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones (H1–H11) against three human cancer cell lines, as determined by the MTT assay. researchgate.net The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound | A549 (Lung Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) | SW1116 (Colon Cancer) IC50 (μM) |

| H3 | < 10 | > 50 | > 50 |

| H5 | < 10 | 10-20 | 10-20 |

| H6 | < 10 | 10-20 | 10-20 |

| Cisplatin (Control) | 12 | > 50 | > 50 |

Data adapted from a study on the cytotoxic activities of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones. researchgate.net

Cell Line Selection and Preparation

The investigation into the biological activities of this compound and its derivatives has utilized a diverse range of human cancer cell lines to establish a broad spectrum of potential efficacy. Researchers have commonly selected cell lines representing various cancer types, including lung, breast, colon, and liver cancers.

Commonly used cell lines include:

Lung Cancer: A549 researchgate.netbohrium.com, H460 nih.gov

Breast Cancer: MCF-7 researchgate.netbohrium.comnih.govnih.govnih.gov, T47D researchgate.net, MDA-MB-231 nih.govmdpi.com

Colorectal Cancer: SW1116 researchgate.netbohrium.com, SW480 nih.gov, HT29 nih.gov

Hepatocellular Carcinoma (Liver Cancer): HepG2 nih.govmdpi.comnih.gov

Ovarian Cancer: A2780 nih.govnih.gov

Glioblastoma: U87, SJ-G2 nih.gov

Skin Cancer: A431 nih.gov

Prostate Cancer: Du145 nih.gov

Neuroblastoma: BE2-C nih.gov

Pancreatic Cancer: MIA nih.gov

Cervical Cancer: HeLa mdpi.com

In addition to cancerous cell lines, studies have also employed normal human cell lines, such as the WI-38 cell line, to assess the selectivity of the compounds. mdpi.com

The preparation of these cell lines for experimentation follows standard laboratory protocols. For instance, cell lines such as A549, MCF-7, and SW1116 have been sourced from established repositories like the National Cell Bank of Iran. bohrium.com The cells are cultured in specific growth media, such as RPMI-1640 or DMEM, supplemented with essential nutrients and fetal bovine serum. bohrium.com They are maintained in a controlled environment at 37 °C in a humidified incubator with a 5% CO2 atmosphere to ensure optimal growth and viability before being subjected to experimental assays. bohrium.com

Assays for Studying Cellular Processes

To understand the mechanism of action of this compound derivatives, a variety of assays are employed to study their effects on key cellular processes like cell proliferation, apoptosis, and cell cycle progression.

Antiproliferation Assays

The antiproliferative or cytotoxic activity of these compounds is primarily evaluated using colorimetric assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method. researchgate.netbohrium.comnih.gov This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In this procedure, cells are seeded in 96-well plates and treated with various concentrations of the test compounds. bohrium.com After an incubation period, the MTT reagent is added, and the resulting formazan (B1609692) product is quantified spectrophotometrically to determine the concentration at which the compound inhibits 50% of cell growth (IC50). Another method used is the sulforhodamine B (SRB) assay, which measures cell density by staining total cellular protein. nih.gov

The cytotoxic activities of several this compound derivatives have been compared against cisplatin, a standard chemotherapy drug. researchgate.netbohrium.com In studies involving A549, MCF-7, and SW1116 cell lines, several derivatives exhibited better cytotoxic activities than cisplatin. researchgate.net For example, derivatives designated as H3, H5, and H6 showed IC50 values under 10 μM against the A549 cell line, compared to 12 μM for cisplatin. researchgate.net

Table 1: Cytotoxic Activity (IC50, µM) of selected this compound Derivatives

| Compound | A549 (Lung) | MCF-7 (Breast) | SW1116 (Colon) | Reference |

|---|---|---|---|---|

| H3 | <10 | Data Not Available | Data Not Available | researchgate.net |

| H5 | <10 | Data Not Available | Data Not Available | researchgate.net |

| H6 | <10 | Data Not Available | Data Not Available | researchgate.net |

| Cisplatin (Control) | 12 | >Cisplatin IC50 | >Cisplatin IC50 | researchgate.net |

Apoptosis

Investigations into whether this compound derivatives induce programmed cell death, or apoptosis, have been conducted using various molecular assays. One study demonstrated the induction of apoptosis in the MCF-7 cell line. nih.gov In studies on hepatocellular carcinoma, a derivative was shown to induce apoptosis in HepG2 cells. nih.gov This was confirmed through TUNEL staining, which detects DNA fragmentation, a hallmark of apoptosis. nih.gov

Further mechanistic studies have explored the molecular pathways of apoptosis. The expression levels of key regulatory proteins are often analyzed. For instance, treatment with a quinazoline-phenyl chlormethine conjugate led to an up-regulation of the Bax/Bcl-2 ratio and an increased level of active-caspase 3, which are critical events in the apoptotic cascade. nih.gov Other research on related quinazolin-4-one derivatives in HepG2 cells also showed an upregulation in the expression of pro-apoptotic genes like caspase-3, caspase-9, and Bax, alongside a downregulation of the anti-apoptotic Bcl-2 gene. mdpi.com

Cell Cycle Progression

The effect of these compounds on the cell cycle is analyzed to determine if they halt cell division at specific checkpoints. Different derivatives have been shown to arrest the cell cycle at various phases. One study on a potent 3-substituted phenyl quinazolinone derivative found that it could arrest the cell cycle at the S phase in MCF-7 breast cancer cells. nih.gov In contrast, other 2-phenylquinazolin-4(3H)-one derivatives were found to cause cell cycle arrest in the G0/G1 phase in HeLa cells. nih.gov Yet another quinazolin-4(3H)-one derivative was reported to induce G2/M phase arrest in H1975 non-small cell lung cancer cells. nih.gov However, some 2-(chloromethyl)-3-phenylquinazolin-4(3H)-one derivatives did not appear to induce S and M phase arrest after 24 hours of treatment in MCF-7 cells. researchgate.net These varied findings suggest that substitutions on the quinazolinone scaffold can significantly influence the specific mechanism of cell cycle inhibition.

Table 2: Summary of Cell Cycle Arrest Findings

| Compound Type | Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| 3-Substituted Phenyl Quinazolinone | MCF-7 (Breast) | S Phase | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one | HepG2 (Liver) | S Phase | mdpi.com |

| 2-Phenylquinazolin-4(3H)-one | HeLa (Cervical) | G0/G1 Phase | nih.gov |

| Quinazolin-4(3H)-one derivative (BIQO-19) | H1975 (Lung) | G2/M Phase | nih.gov |

Computational Chemistry and in Silico Studies of 2 Chloromethyl 3 Phenylquinazolin 4 One

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a ligand, such as a derivative of 2-(Chloromethyl)-3-phenylquinazolin-4-one, might interact with a biological receptor at the atomic level.

Studies have utilized molecular docking simulations to assess the interaction between a series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-one derivatives (designated as H1-H11) and the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.netbohrium.com The primary goal of these simulations is to predict the binding affinity, represented by binding energy, and the specific orientation (binding mode) of the compounds within the EGFR active site. researchgate.net

The results from these docking studies revealed that all the synthesized compounds in the series exhibited lower binding energies compared to erlotinib, a known EGFR inhibitor used in cancer treatment. researchgate.netbohrium.com A lower binding energy suggests a more stable and favorable interaction between the ligand and the receptor. This finding indicates that this compound derivatives have a strong potential to be effective EGFR inhibitors. researchgate.net The docking results were also found to be in good correlation with the in vitro antitumor activities observed for the compounds. bohrium.com For instance, compound H6, which showed high potency in inhibiting cancer cell proliferation, also demonstrated a favorable binding mode within the EGFR active site. bohrium.com

Table 1: Representative Binding Energies from Molecular Docking with EGFR

| Compound | Predicted Binding Energy (kcal/mol) |

|---|---|

| This compound (Parent) | Data not specified in abstracts |

| Derivative H3 | Lower than Erlotinib |

| Derivative H5 | Lower than Erlotinib |

| Derivative H6 | Lower than Erlotinib |

| Erlotinib (Reference) | Higher than test compounds |

Beyond predicting binding energy, molecular docking provides a detailed view of the intermolecular forces that stabilize the ligand-receptor complex. For this compound derivatives, these analyses have shown how they accommodate themselves within the binding site of the EGFR enzyme. researchgate.net

A key interaction observed in these simulations is hydrogen bonding. researchgate.net For example, one study highlighted that the superior inhibitory activity of a related quinazolinone derivative was due to hydrogen bonding interactions with the EGFR active site. researchgate.net Molecular dynamics simulations further confirmed the stability of these interactions, showing that the most potent compounds maintained their binding within the active site through interactions with key amino acid residues. researchgate.net These non-covalent interactions are crucial for the compound's ability to inhibit the receptor's function effectively.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

For the series of this compound derivatives, QSAR analyses have been conducted to build predictive models. researchgate.net These models establish a correlation between the structural features of the compounds and their measured cytotoxic activity against various cancer cell lines. researchgate.net The development of such models is crucial for understanding which structural properties are most influential on the compound's efficacy and for predicting the activity of new, unsynthesized derivatives. semanticscholar.org By analyzing a set of compounds with known activities, these models can help prioritize the synthesis of new molecules with potentially enhanced biological performance. researchgate.net

A critical outcome of QSAR modeling is the identification of key molecular descriptors that govern the biological activity. nih.gov These descriptors are numerical values that characterize the physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic features. For quinazoline (B50416) derivatives, QSAR studies help to pinpoint which substitutions on the phenyl ring or other parts of the scaffold are most critical for potent anticancer activity. researchgate.netresearchgate.net While the specific descriptors for this compound were not detailed in the search results, the general approach involves correlating these structural parameters with biological outcomes like IC50 values to guide further drug design. researchgate.net

In Silico Screening and Lead Compound Design

The insights gained from molecular docking and QSAR modeling are integrated into in silico screening and lead compound design efforts. researchgate.net By understanding the binding modes and key structural requirements for high activity, researchers can design new compounds with improved properties. researchgate.net

For the this compound series, an in silico screening was performed to design new and potentially more impressive lead compounds targeting the EGFR active site. researchgate.net This process involves creating a virtual library of new derivatives based on the parent structure and then using the established computational models to predict their binding affinities and biological activities before committing to chemical synthesis. researchgate.net This rational design approach accelerates the discovery of optimized lead compounds, such as identifying derivative H6 as a potential anticancer agent for further investigation based on its favorable in silico profile. bohrium.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Computational Prediction of Pharmacokinetic Properties

In silico studies are crucial in modern drug discovery for predicting the pharmacokinetic profiles of novel compounds, thereby identifying potential candidates for further development. For this compound and its derivatives, computational tools have been employed to forecast their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions help in assessing the drug-likeness of the compounds and anticipating their behavior in a biological system.

A study involving a series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-one derivatives (designated H1–H11) utilized the SwissADME online software to calculate their physicochemical and pharmacokinetic parameters. researchgate.net The predictions from this in silico analysis are instrumental in understanding the potential oral bioavailability and metabolic stability of these compounds.

The computational analysis focused on several key descriptors that are governed by Lipinski's rule of five and Veber's rules, which are guidelines to evaluate drug-likeness and the likelihood of a compound being an orally active drug. The parameters evaluated include molecular weight, logarithm of the partition coefficient (log P), number of hydrogen bond donors and acceptors, and the number of rotatable bonds. bohrium.com

The results from the in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicated that the synthesized 2-(chloromethyl)-3-phenylquinazolin-4(3H)-one derivatives generally exhibit favorable pharmacokinetic properties. researchgate.net For instance, the compounds were predicted to adhere to Lipinski's and Veber's rules, suggesting good oral bioavailability. bohrium.com

Below are the detailed predicted pharmacokinetic parameters for a representative set of these compounds.

Table 1: Predicted Physicochemical Properties of this compound Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Log P | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

| H1 | C15H11ClN2O | 270.72 | 3.16 | 2 | 0 |

| H2 | C16H13ClN2O | 284.74 | 3.53 | 2 | 0 |

| H3 | C17H15ClN2O | 298.77 | 3.90 | 2 | 0 |

| H4 | C16H13ClN2O2 | 300.74 | 3.45 | 3 | 0 |

| H5 | C15H10Cl2N2O | 305.16 | 3.71 | 2 | 0 |

| H6 | C15H10Cl2N2O | 305.16 | 3.71 | 2 | 0 |

| H7 | C15H10BrClN2O | 349.61 | 3.86 | 2 | 0 |

| H8 | C15H10ClIN2O | 396.61 | 4.14 | 2 | 0 |

| H9 | C15H10ClN3O3 | 315.71 | 2.60 | 5 | 0 |

| H10 | C16H12FClN2O | 288.73 | 3.35 | 2 | 0 |

| H11 | C16H13ClN2O | 284.74 | 3.53 | 2 | 0 |

Table 2: Predicted Pharmacokinetic Properties of this compound Derivatives

| Compound | Gastrointestinal Absorption | Blood-Brain Barrier Permeant | P-glycoprotein Substrate | CYP1A2 inhibitor | CYP2C19 inhibitor | CYP2C9 inhibitor | CYP2D6 inhibitor | CYP3A4 inhibitor |

| H1 | High | Yes | No | No | No | No | No | No |

| H2 | High | Yes | No | No | Yes | No | No | No |

| H3 | High | Yes | No | No | No | No | No | No |

| H4 | High | Yes | No | No | No | No | No | No |

| H5 | High | Yes | No | No | No | No | No | No |

| H6 | High | Yes | No | No | No | No | No | No |

| H7 | High | Yes | No | No | No | No | No | No |

| H8 | High | Yes | No | No | No | No | No | No |

| H9 | High | No | Yes | No | Yes | Yes | No | No |

| H10 | High | Yes | No | No | No | No | No | No |

| H11 | High | Yes | No | No | Yes | No | No | No |

These computational predictions suggest that most of the tested this compound derivatives have a high probability of being well-absorbed from the gastrointestinal tract and are likely to permeate the blood-brain barrier. researchgate.net Furthermore, the majority of the compounds are not predicted to be substrates for P-glycoprotein, which is an efflux pump that can limit drug distribution. The in silico analysis also provides insights into potential drug-drug interactions by predicting the inhibitory activity of these compounds against various cytochrome P450 (CYP) enzymes. actascientific.com Most of the evaluated compounds were predicted to be non-inhibitors of the major CYP isoforms, with a few exceptions. researchgate.net

Collectively, these in silico pharmacokinetic predictions for this compound and its analogs indicate a favorable drug-like profile, supporting their potential for further investigation as therapeutic agents. bohrium.com

Advanced Analytical Techniques for the Characterization of 2 Chloromethyl 3 Phenylquinazolin 4 One

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, their relative numbers, and how they are connected to neighboring protons. For 2-(Chloromethyl)-3-phenylquinazolin-4-one, one would expect to see distinct signals for the protons of the chloromethyl group (-CH₂Cl), the protons on the phenyl ring, and the four protons on the fused benzene (B151609) ring of the quinazolinone core. The integration of these signals would correspond to the number of protons (2H, 5H, and 4H, respectively), and their splitting patterns (singlet, doublet, triplet, multiplet) would reveal adjacent proton relationships.

¹³C NMR Spectroscopy: This method provides information about the different carbon environments in the molecule. A ¹³C NMR spectrum for this compound would show separate signals for the chloromethyl carbon, the carbonyl carbon (C=O) of the quinazolinone ring, and the various aromatic carbons of the phenyl and quinazolinone rings. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Table 7.1.1: Expected NMR Data for this compound

| Technique | Expected Chemical Shifts (ppm) and Multiplicity |

|---|---|

| ¹H NMR | Aromatic protons (m, 9H), Chloromethyl protons (s, 2H) |

| ¹³C NMR | Aromatic carbons, Carbonyl carbon (C=O), Chloromethyl carbon (-CH₂Cl) |

Note: This table represents generalized expected values. Actual experimental data is required for precise assignments.

Mass Spectrometry (MS, HRMS-ESI)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation patterns, can offer structural clues.

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is particularly valuable. It can determine the molecular mass with very high precision, allowing for the calculation of the elemental formula. For this compound (C₁₅H₁₁ClN₂O), HRMS-ESI would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a key identifying feature in the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific bonds vibrate at characteristic frequencies.

For this compound, the FTIR spectrum would be expected to show key absorption bands corresponding to:

A strong absorption for the carbonyl (C=O) group of the quinazolinone ring, typically in the range of 1680-1640 cm⁻¹.

Absorptions for C=N and C=C stretching vibrations within the aromatic rings.

Bands corresponding to C-H stretching of the aromatic rings and the CH₂ group.

A characteristic absorption for the C-Cl bond of the chloromethyl group.

Table 7.1.3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Amide) | ~1680-1640 |

| C=N | ~1620-1580 |

| C=C (Aromatic) | ~1600-1450 |

| C-H (Aromatic) | ~3100-3000 |

| C-Cl | ~800-600 |

Note: This table represents generalized expected values. Actual experimental data is required for precise assignments.

Chromatographic Separation Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for verifying the purity of a compound and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. For a compound like this compound, a reverse-phase HPLC method would likely be employed. The purity of the sample would be determined by the presence of a single, sharp peak at a specific retention time under defined conditions (e.g., specific column, mobile phase composition, and flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS): This is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound to be analyzed by GC, it must be thermally stable and sufficiently volatile. If so, GC-MS could provide both the retention time (a measure of purity) and the mass spectrum of the compound, confirming its identity.

X-ray Crystallography for Definitive Structural Determination

While spectroscopic methods provide powerful evidence for a chemical structure, X-ray crystallography offers the most definitive and unambiguous proof. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, which in turn reveals the precise three-dimensional arrangement of every atom, as well as bond lengths and angles.

Obtaining a single crystal of this compound suitable for X-ray diffraction would provide indisputable confirmation of its structure and stereochemistry. While crystallographic data for closely related quinazolinone structures exist, specific data for the title compound is not currently available in public databases.

Future Research Directions and Potential Academic Applications

Exploration of Novel Therapeutic Avenues for 2-(Chloromethyl)-3-phenylquinazolin-4-one Analogues

The versatility of the quinazolinone core allows for extensive structural modifications, paving the way for the discovery of analogues with novel therapeutic applications. wisdomlib.orgnih.gov Future research will likely focus on synthesizing and screening new derivatives of this compound for a variety of diseases.

Key areas of exploration include:

Anticancer Agents: Quinazolinone derivatives have shown significant potential as anticancer agents. mdpi.commdpi.com Several compounds from this class have already been approved for cancer therapy, including gefitinib (B1684475) and erlotinib. mdpi.comnih.gov Future research will likely focus on developing analogues with enhanced potency and selectivity against various cancer cell lines, such as lung, breast, and colon cancer. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies will be crucial in guiding the design of new compounds with improved efficacy. mdpi.comnih.gov For instance, modifications at the 2, 6, and 8 positions of the quinazolinone ring have been shown to be significant for pharmacological activity. mdpi.comnih.gov

Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Quinazolinone hybrids have demonstrated antibacterial activity through various mechanisms, making them a valuable scaffold for the discovery of novel antibacterials. researchgate.net Future studies could explore the synthesis of this compound analogues with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. acs.org

Anti-inflammatory and Antiviral Agents: Quinazolinones have also exhibited anti-inflammatory and anti-HIV activities. mdpi.comeipublication.com Further research could lead to the development of potent anti-inflammatory drugs or novel antiviral therapies based on the this compound scaffold. mdpi.com

Investigation of Undiscovered Biological Targets and Mechanisms

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound and its analogues is essential for their development as therapeutic agents. While some targets have been identified, many remain to be discovered.

Future research in this area will likely involve:

Target Identification: Advanced proteomics and chemical biology approaches can be employed to identify novel protein targets of these compounds. This could reveal previously unknown signaling pathways and cellular processes that are modulated by quinazolinones.

Mechanism of Action Studies: Elucidating the precise mechanism of action is critical. For example, in the context of cancer, research has shown that some quinazolinone derivatives inhibit the epidermal growth factor receptor (EGFR). researchgate.netfrontiersin.org Further investigations could explore other potential mechanisms, such as the induction of apoptosis, inhibition of angiogenesis, or modulation of the cell cycle. mdpi.comresearchgate.net Molecular docking studies can predict the binding modes of these ligands to their target receptors. researchgate.net

Combating Drug Resistance: Understanding how resistance to quinazolinone-based drugs develops is crucial for designing next-generation therapies that can overcome this challenge.

Implementation of Sustainable and Green Chemistry Synthetic Methodologies

The chemical synthesis of quinazolinone derivatives has traditionally involved methods that are often energy-intensive and utilize hazardous reagents. The principles of green chemistry are increasingly being applied to develop more environmentally friendly synthetic routes. tandfonline.comfrontiersin.org

Future research will focus on:

Novel Catalysts: The development and use of efficient and recyclable catalysts, such as nanocatalysts, can significantly improve the sustainability of quinazolinone synthesis. nih.govresearchgate.net For example, nano-CuFe2O3 has been used as a recyclable catalyst for the synthesis of quinazolinone-tetrazole hybrids in water. nih.gov

Green Solvents and Reaction Conditions: Replacing traditional organic solvents with greener alternatives like water or deep eutectic solvents is a key area of research. tandfonline.comresearchgate.net Additionally, the use of microwave irradiation and ultrasound can accelerate reactions, leading to higher yields and reduced energy consumption. frontiersin.orgresearchgate.net

Advancements in Computational Modeling for Quinazolinone Chemistry

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. frontiersin.org For quinazolinone chemistry, computational approaches can accelerate the discovery process and reduce the reliance on expensive and time-consuming experimental screening.

Future advancements are expected in: